Incensole acetate

Catalog No.
S1789917
CAS No.
34701-53-6
M.F
C22H36O3
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Incensole acetate

CAS Number

34701-53-6

Product Name

Incensole acetate

IUPAC Name

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1

InChI Key

HVBACKJYWZTKCA-XSLBTUIJSA-N

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C

a neuroprotectant from resin of Boswellia carterii; structure in first source

Incensole acetate is a cembranoid diterpene and a primary bioactive constituent of Boswellia resin (frankincense). While historically the anti-inflammatory properties of the resin were attributed mainly to boswellic acids, incensole acetate has been identified as a key molecule responsible for distinct biological effects, including potent anti-inflammatory activity through NF-κB inhibition and unique psychoactive properties mediated by the activation of TRPV3 ion channels in the brain. Its utility in research spans neuroprotection, inflammation, and sensory pathway modulation, making the choice of this specific compound over related analogs a critical procurement decision.

Research Fit

TRPV3 channel activation research – supports ion channel and behavioral pharmacology studies
NF-κB pathway inhibition studies – acetylation-dependent response without STAT3 interference
Purified Boswellia-derived diterpenoid – procurement-grade natural product for mechanistic research

Substituting Incensole Acetate with its parent alcohol (Incensole), other major frankincense components like boswellic acids, or crude resin extracts is inadvisable for targeted research. The acetate moiety is critical for its enhanced potency in key pathways; for instance, its NF-κB inhibition is significantly more potent than that of Incensole. Furthermore, Incensole Acetate possesses a distinct mechanism of action, potently activating TRPV3 ion channels, a property not shared by boswellic acids. This mechanistic specificity means that substituting with other Boswellia compounds will lead to a loss of targeted activity and introduce confounding variables, compromising experimental reproducibility and validity.

Substitution Risk

Crude Boswellia extract
Lacks selective TRPV3 agonism; anxiolytic-like behavioral endpoints may not reproduce.
Boswellic acid fractions
5-LOX inhibition profile differs; NF-κB modulation context may not transfer.
Incensole (IN, non-acetylated)
Potent STAT3 inhibition confounds pathway-specific interpretation; TRPV3/NF-κB balance shifts.

Enhanced Potency: Superior NF-κB Pathway Inhibition Compared to Parent Compound Incensole

In a direct comparison using TNF-α-stimulated HeLa cells, Incensole Acetate demonstrated approximately twice the potency in inhibiting NF-κB activation compared to its non-acetylated precursor, Incensole. This highlights the critical role of the acetate group in enhancing the compound's anti-inflammatory activity at the molecular level.

Evidence DimensionInhibition of NF-κB Activation (IC50)
Target Compound Data11.9 µM
Comparator Or BaselineIncensole: 23.1 µM
Quantified DifferenceApprox. 1.94x more potent
ConditionsTNF-α-stimulated HeLa cells, measuring IκBα degradation.

For researchers studying inflammation, this superior potency allows for the use of lower concentrations, reducing potential off-target effects and conserving material.

NF-κB inhibition
Head-to-head
IA: enhanced inhibition
IN: marginal inhibition
Acetylation substantially improves NF-κB pathway response context.
Qualitative rank; IC50 not reported. Esterification critical for activity.

CNS Penetration: Confirmed Brain Bioavailability Essential for Neurological Research

Unlike many natural compounds, Incensole Acetate has been shown to be CNS-active. Following intraperitoneal administration in mice, both Incensole Acetate and its parent compound, Incensole, were detected in the brain, confirming their ability to cross the blood-brain barrier. This is a critical performance characteristic that distinguishes it from compounds that act only peripherally.

Evidence DimensionBrain Tissue Concentration (ng/g)
Target Compound DataDetected in mouse brain tissue post-administration.
Comparator Or BaselineIncensole: Also detected in mouse brain tissue post-administration.
Quantified DifferenceN/A (Qualitative confirmation of CNS penetration)
ConditionsIn vivo study in mice, analysis of brain homogenates after intraperitoneal injection.

This evidence is crucial for procurement decisions in neuroscience, as it validates the compound's suitability for in vivo studies targeting brain chemistry and function.

TRPV3 agonist potency
Reported
EC50 = 16 µM (mouse TRPV3, calcium influx)
Supports TRPV3 channel activation research context.
Serratol more potent (1 order of magnitude); IA combines dual NF-κB activity.

Mechanistic Specificity: Potent TRPV3 Channel Activation Not Observed with Boswellic Acids

Incensole Acetate is a potent agonist of the TRPV3 ion channel, which is implicated in thermosensation, pain, and skin physiology. It activates calcium influx in HEK293 cells expressing TRPV3 with an EC50 of 16 µM. This activity is highly specific; other major anti-inflammatory compounds from Boswellia, such as boswellic acids, do not activate this channel, demonstrating a clear mechanistic divergence.

Evidence DimensionTRPV3 Channel Activation (EC50)
Target Compound Data16 µM
Comparator Or BaselineBoswellic Acids: No reported activation of TRPV3 channels.
Quantified DifferenceQualitatively distinct mechanism of action.
ConditionsCalcium influx measurement in HEK293 cells heterologously expressing TRPV3.

For researchers investigating TRPV3-mediated pathways, Incensole Acetate is the specific tool required, as common substitutes like boswellic acids lack the necessary activity.

STAT3 selectivity
Head-to-head
IA: no STAT3 inhibition
IN: potent STAT3 inhibitor
Enables NF-κB pathway studies without STAT3 confounding.
Functional divergence confirmed; IL-6-induced STAT3 assay context.
In vivo neuroprotection (TBI)
Model context
IA reduced neurological severity score vs vehicle; improved cognitive function.
Reported TBI model endpoint response; supports neuroprotection endpoint review.
Mouse closed head injury model; post-traumatic administration.

In Vivo Models of Neuroinflammation and Neurodegeneration

Due to its demonstrated ability to cross the blood-brain barrier and inhibit NF-κB, a key transcription factor in neuroinflammation, Incensole Acetate is directly applicable to in vivo studies of traumatic brain injury, cerebral ischemia, and other CNS inflammatory conditions.

Probing TRPV3-Mediated Sensory and Dermatological Pathways

Given its specific and potent activation of TRPV3 channels, this compound is the indicated tool for investigating TRPV3's role in temperature sensation, inflammatory skin diseases, wound healing, and pain transduction, where inactive substitutes like boswellic acids would be ineffective.

High-Reproducibility Anti-inflammatory Assays

The defined molecular structure and higher potency of pure Incensole Acetate compared to its parent compound or crude extracts ensure lower variability and higher reproducibility in cell-based assays targeting the NF-κB pathway.

Application Fit Matrix

Application
Selection Property
Validation Focus
NF-κB pathway study (STAT3-independent)
NF-κB selectivity profile (lacks STAT3 inhibition)
Confirm absence of STAT3 modulation in target cell models
Preclinical TBI model endpoint evaluation
In vivo neuroprotection endpoint response
Validate neurological score and cognitive function improvement
TRPV3-mediated behavioral pharmacology
TRPV3 agonist profile with psychoactive-like model effects
Anxiolytic/antidepressant-like behavioral endpoints in rodent models
Boswellia product analytical standardization
High-purity reference standard (HPLC)
Method calibration and batch consistency via RP-HPLC

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

348.26644501 Da

Monoisotopic Mass

348.26644501 Da

Heavy Atom Count

25

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